4-Aminothiazole-2-carboxylic acid
Description
Significance of Heterocyclic Carboxylic Acids in Chemical Synthesis and Biological Science
Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are fundamental to life and chemical innovation. britannica.comijnrd.org When a carboxylic acid group is appended to a heterocyclic ring, the resulting molecule often exhibits a unique blend of physical and chemical properties. chempedia.info This combination is of paramount importance in both chemical synthesis and biological science.
In synthesis, the heterocyclic core and the carboxylic acid moiety provide multiple reactive sites, allowing for the construction of complex molecular architectures. nih.gov The carboxylic acid group, for instance, can be readily converted into a variety of other functional groups, serving as a versatile handle for molecular elaboration.
From a biological perspective, the heterocyclic scaffold is a common feature in a vast array of naturally occurring and synthetic molecules with medicinal properties, including vitamins, antibiotics, and other drugs. eurekaselect.comscispace.com The presence of a carboxylic acid can significantly influence a molecule's pharmacokinetic properties, such as its solubility and ability to interact with biological targets. researchgate.net This often translates to enhanced biological activity. Many drugs currently in clinical use contain heterocyclic carboxylic acid motifs.
Overview of the Research Landscape Surrounding 4-Aminothiazole-2-carboxylic acid
Recent research has increasingly focused on this compound and its derivatives due to their promising biological activities. Scientists are actively exploring this scaffold for the development of novel therapeutic agents. nih.gov Studies have shown that derivatives of 2-aminothiazole (B372263) possess a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov
The investigation into this compound itself has been spurred by the discovery that this core structure can act as a potent inhibitor of certain enzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance. nih.gov This has opened up new avenues for designing drugs to combat resistant bacterial infections. nih.gov The synthesis of various derivatives and their subsequent biological evaluation is a major theme in the current research landscape. mdpi.comjst.go.jpresearchgate.net
Historical Context of Thiazole (B1198619) Chemistry and its Evolution
The journey of thiazole chemistry began in the late 19th century, with the pioneering work of chemists like Hofmann and Hantzsch. eurekaselect.comijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a cornerstone for constructing the thiazole ring and is still widely used today. researchgate.netijper.orgnih.gov
Initially, the interest in thiazoles was largely academic. However, the discovery of the thiazole ring in essential biomolecules like thiamine (B1217682) (Vitamin B1) propelled the field forward. britannica.comeurekaselect.com This discovery underscored the biological significance of this heterocyclic system. Over the years, the applications of thiazoles have expanded dramatically, finding use in dyes, and as accelerators in the vulcanization of rubber. britannica.comeurekaselect.com The development of sulfa drugs containing a thiazole moiety, such as sulfathiazole, further solidified the importance of this class of compounds in medicinal chemistry. britannica.comijper.org The evolution of thiazole chemistry continues, with modern research focusing on the development of novel synthetic methods and the exploration of their potential in materials science and drug discovery. nih.govnumberanalytics.com
Rationale for Comprehensive Investigation of this compound
The focused investigation of this compound is driven by several key factors. Firstly, the inherent biological potential of the 2-aminothiazole scaffold, as demonstrated by the numerous bioactive molecules containing this core, provides a strong impetus for its study. researchgate.netencyclopedia.pubresearchgate.net The presence of both an amino group and a carboxylic acid group on the thiazole ring offers unique opportunities for chemical modification and the creation of diverse libraries of compounds for biological screening. plos.org
Secondly, the specific substitution pattern of this compound has been identified as a promising starting point for the development of inhibitors for challenging drug targets. nih.gov As mentioned earlier, its ability to mimic the binding of certain substrates to enzymes involved in antibiotic resistance makes it a highly attractive lead compound. nih.gov
Finally, a thorough understanding of the fundamental chemistry of this compound, including its synthesis, reactivity, and spectroscopic properties, is essential for its effective utilization in drug discovery and development programs. researchgate.net A comprehensive investigation provides the necessary foundation for the rational design of new and more potent derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-2-1-9-3(6-2)4(7)8/h1H,5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXICKBJAKGRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Aminothiazole 2 Carboxylic Acid
Classical Approaches to 4-Aminothiazole-2-carboxylic acid Synthesis
Traditional methods for synthesizing the this compound core have long been established, primarily relying on cyclocondensation and multicomponent reactions. These foundational strategies remain relevant in many synthetic applications.
The most prominent classical route to 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793). nih.govresearchgate.net In the specific synthesis of this compound, this reaction is achieved by treating bromopyruvic acid with thiourea. prepchem.com The process begins with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the halo-acid, followed by an intramolecular condensation and dehydration to form the thiazole ring.
Modifications of this reaction are common, such as using esters of the α-halocarbonyl compound. For example, ethyl 2-aminothiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate with thiourea. nih.gov A similar approach involves the in situ α-halogenation of a β-keto ester with a reagent like N-bromosuccinimide (NBS), followed by cyclization with thiourea. organic-chemistry.org This avoids the need to handle the often unstable α-halocarbonyl compounds directly.
Table 1: Hantzsch-Type Synthesis of 2-Aminothiazole-4-carboxylic Acid and Derivatives
| α-Halocarbonyl Precursor | Thiourea Derivative | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Bromopyruvic acid | Thiourea | Not specified | 2-Amino-4-thiazolecarboxylic acid | prepchem.com |
| Ethyl bromopyruvate | Thiourea | Not specified | Ethyl 2-aminothiazole-4-carboxylate | nih.gov |
| Ethyl acetoacetate (B1235776) (with NBS) | Thiourea | β-cyclodextrin, Water, 50°C | Ethyl 2-amino-4-methylthiazole-5-carboxylate | organic-chemistry.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical alternative for thiazole synthesis. medmedchem.com These strategies are valued for simplifying synthetic procedures and reducing waste. One common MCR approach involves the reaction of a ketone, thiourea, and a halogen source like iodine under solvent-free conditions, often accelerated by microwave irradiation. medmedchem.com
For the synthesis of substituted 2-aminothiazoles, MCRs have been designed to proceed in an environmentally friendly manner. For example, a one-pot reaction between phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted 2-aminothiazole (B372263) derivatives effectively. medmedchem.com Another versatile MCR involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes, catalyzed by silica-supported tungstosilicic acid, to produce Hantzsch thiazole derivatives. bepls.com While not directly producing this compound, these MCR strategies demonstrate the flexibility of combining multiple starting materials to rapidly build the thiazole core.
Modern Synthetic Innovations for this compound
Recent advancements in synthetic chemistry have introduced novel methods for constructing the 2-aminothiazole scaffold, focusing on improving sustainability, efficiency, and reaction control. These include electrochemical methods, palladium-catalyzed functionalizations, and the application of green chemistry principles.
Electrochemical synthesis is recognized as a green, modern, and safe technique that uses electrons as a clean reagent, thereby avoiding the need for chemical oxidants. nih.gov The electrosynthesis of 2-aminothiazoles has been successfully achieved through the reaction of active methylene (B1212753) ketones with thioureas. nih.govbeilstein-journals.org This method typically proceeds in an undivided cell with graphite (B72142) electrodes under constant current. beilstein-journals.org
A key feature of this approach is the use of a mediator, such as ammonium (B1175870) iodide (NH₄I), which facilitates the in situ generation of an α-iodoketone from the active methylene ketone. nih.govbeilstein-journals.org This reactive intermediate then undergoes the classical Hantzsch-type condensation with thiourea to form the 2-aminothiazole ring. beilstein-journals.org This one-pot electrochemical method is advantageous as it avoids the pre-functionalization of substrates and operates under external-oxidant-free conditions. nih.gov Various active methylene compounds, including β-keto esters and β-keto amides, can be effectively converted to the corresponding 2-aminothiazoles using this protocol. beilstein-journals.org
Table 2: Electrochemical Synthesis of Substituted 2-Aminothiazoles
| Ketone Substrate | Thiourea Derivative | Electrolysis Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Ethyl acetoacetate | Thiourea | NH₄I mediator, DL-alanine, undivided cell, graphite electrodes | 81% | beilstein-journals.org |
| Ethyl benzoylacetate | Thiourea | NH₄I mediator, DL-alanine, undivided cell, graphite electrodes | 85% | beilstein-journals.org |
| Ethyl acetoacetate | N-methylthiourea | NH₄I mediator, DL-alanine, undivided cell, graphite electrodes | 77% | beilstein-journals.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including thiazoles. Direct C-H bond activation has emerged as an economically and environmentally attractive strategy, as it circumvents the need for pre-functionalized organometallic reagents. organic-chemistry.org
Ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives at the C-5 position using aryl bromides. organic-chemistry.orgnih.gov This method is notable for its high regioselectivity, producing only the 5-arylated products without homocoupling side reactions, even at very low catalyst loadings (0.1-0.001 mol %). organic-chemistry.org The reaction tolerates a wide array of functional groups on the aryl bromide, including acetyl, nitro, and nitrile groups. organic-chemistry.org While this method is typically applied to functionalize a pre-existing thiazole ring rather than construct it, it represents a key modern strategy for creating complex derivatives of compounds like this compound. Palladium catalysis can also induce ring-opening of 2-aminothiazoles through C-S bond cleavage under certain conditions. rsc.org
Table 3: Ligand-Free Palladium-Catalyzed C-5 Arylation of Thiazoles
| Thiazole Derivative | Aryl Bromide | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂, KOAc | DMA, 150°C | 95% | organic-chemistry.org |
| 2-Methylthiazole | 4-Bromoacetophenone | Pd(OAc)₂, KOAc | DMA, 150°C | 98% | organic-chemistry.org |
| Thiazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂, KOAc | DMA, 150°C | 99% | organic-chemistry.org |
The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact. bepls.commdpi.com These approaches focus on using safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
Several green synthetic methods have been developed, including:
Aqueous-Phase Synthesis: Using water as a solvent is a cornerstone of green chemistry. The synthesis of 2-aminothiazole-5-carboxylates has been achieved in water at 50°C using β-cyclodextrin as a recyclable supramolecular catalyst. organic-chemistry.org The hydrophobic cavity of β-cyclodextrin facilitates the reaction between nonpolar reactants in the aqueous medium. organic-chemistry.org
Solvent-Free and Microwave-Assisted Reactions: The reaction of acetophenone (B1666503) and thiourea with iodine can be conducted under solvent-free conditions using microwave irradiation, which significantly reduces reaction times and avoids the use of hazardous solvents. medmedchem.com
Ultrasonic Irradiation: Ultrasound can be used to promote reactions, as seen in the one-pot synthesis of thiazole derivatives from 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehydes, which proceeds efficiently under ultrasonic irradiation. medmedchem.combepls.com
Recyclable Catalysts: The development of magnetically recoverable nanocatalysts, such as Ca/4-MePy-IL@ZY-Fe₃O₄, allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse and reducing waste. rsc.org
Table 4: Overview of Green Chemistry Approaches in Thiazole Synthesis
| Green Method | Key Principle(s) | Example Reaction | Reference(s) |
|---|---|---|---|
| Supramolecular Catalysis | Use of benign solvent (water), recyclable catalyst | α-Halogenation of β-keto esters and cyclization with thiourea using β-cyclodextrin | organic-chemistry.org |
| Microwave-Assisted Synthesis | Energy efficiency, solvent-free conditions | Acetophenone, thiourea, and iodine under microwave heating | medmedchem.com |
| Ultrasonic Irradiation | Energy efficiency, enhanced reaction rates | One-pot MCR using a silica-supported catalyst under ultrasound | medmedchem.combepls.com |
| Magnetically Recoverable Catalyst | Catalyst recyclability, waste reduction | One-pot synthesis of 2-aminothiazoles using a Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst | rsc.org |
Synthetic Routes to Key Intermediates for this compound
The synthesis of this compound fundamentally relies on the formation of the thiazole ring, a process often accomplished via the renowned Hantzsch thiazole synthesis. mdpi.comorganic-chemistry.org This method typically involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. asianpubs.org For the specific construction of the this compound scaffold, the critical intermediates are functionalized carbonyls that can provide the carboxylic acid group at the C2 position and the amino group at the C4 position post-cyclization.
A common strategy involves the use of α-halo-β-keto esters or similar structures. For instance, the synthesis of related 2-aminothiazole carboxylates often starts with the α-halogenation of a β-keto ester, which is then reacted with thiourea. organic-chemistry.org A "one-pot" method has been developed for synthesizing derivatives like ethyl 2-amino-4-methylthiazole-5-carboxylate, which simplifies the traditionally separate steps of bromination and cyclization. google.com In this approach, an acetoacetate is reacted with N-bromosuccinimide and then with a thiourea derivative in a single pot. google.com
Another significant intermediate is 2-aminothiazoline-4-carboxylic acid (ACTA), which is produced by the reaction of methyl chloroacrylate with thiourea. wikipedia.org While this provides a thiazoline (B8809763) ring, it demonstrates a direct route to a related heterocyclic carboxylic acid from simple starting materials.
More direct precursors for the title compound's ester form can be synthesized through various routes. The reaction of ethyl 2-chloroacetoacetate with potassium thiocyanate (B1210189) yields ethyl 2-thiocyanatoacetoacetate, a key intermediate that can be cyclized with hydrazines to form related thiazole structures. researchgate.net A patented method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol (B145695) in the presence of sodium carbonate, achieving a high yield. google.com
The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives highlights another approach where the amide functionality is established first. nih.govmdpi.com This is achieved by reacting 3-ethoxyacryloyl chloride with an appropriate aniline, followed by bromination and cyclization with thiourea. nih.govsemanticscholar.org This route avoids potential difficulties in late-stage amide coupling with sterically hindered anilines. semanticscholar.org
The following table summarizes the synthesis of key intermediates that are structurally related to or direct precursors for this compound esters.
| Intermediate | Starting Materials | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiourea, Ethyl 2-chloroacetoacetate, Sodium carbonate | Ethanol, 60-70°C, 5-5.5h | >98% | google.com |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Methyl dichloroacetate, Aldehyde, Thiourea | Darzens reaction followed by cyclization with thiourea in methanol | 44.9% | plos.org |
| Ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates | Ethyl 2-chloroacetoacetate, Potassium thiocyanate, Hydrazine derivatives | Acetonitrile (B52724), reflux for 2.5-5h | 48-83% | researchgate.net |
| 2-N-Boc-aminothiazole-5-carboxamides | Ethyl 2-aminothiazole-5-carboxylate, Boc-anhydride, Anilines | Multi-step: Boc-protection, ester hydrolysis, then amide coupling | Fair to Good | semanticscholar.org |
| 2-Aminothiazole-5-carboxamide | β-ethoxy acryloyl chloride, Aniline, N-Bromosuccinimide, Thiourea | Chemoselective α-bromination followed by one-pot cyclization | Excellent | semanticscholar.org |
Comparative Analysis of Synthetic Efficiency and Selectivity
The efficiency and selectivity of synthetic routes to the this compound core are critical for practical applications. Comparisons can be drawn between traditional multi-step methods, one-pot syntheses, and green chemistry approaches.
Catalysis and Reaction Conditions: The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and environmental impact of the synthesis. Green chemistry principles have led to the development of methods that use reusable catalysts and environmentally benign solvents. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, achieving yields of 79–90%. mdpi.combepls.com This method can be performed under conventional heating or ultrasonic irradiation. mdpi.com
Solvent choice is another key parameter. While traditional syntheses may use organic solvents like ethanol or acetonitrile researchgate.netgoogle.com, solvent-free methods have been developed. The Hantzsch condensation of α-bromoacetophenones with thiourea can proceed to completion in seconds without a catalyst under solvent-free conditions, providing products in good yields after a simple workup. organic-chemistry.org Microwave-assisted synthesis has also emerged as an efficient method, often leading to shorter reaction times and high yields. bepls.com
Selectivity: Chemoselectivity is a major concern, particularly when starting materials contain multiple reactive sites. In the synthesis of 2-aminothiazole-5-carboxamides, a key challenge was achieving selective α-bromination of a β-ethoxyacrylamide intermediate without undesired bromination on the amide nitrogen or the aromatic phenyl ring. semanticscholar.org The successful development of a chemoselective bromination protocol was crucial for the efficiency of this route. semanticscholar.org
Similarly, regioselectivity is important. Palladium(II) acetate and iron(III) bromide have been shown to catalyze the reaction of vinyl azides and potassium thiocyanate to form 4-substituted 2-aminothiazoles with high selectivity, demonstrating how catalyst choice can direct the reaction outcome. organic-chemistry.org
The following table provides a comparative analysis of different synthetic methodologies for the 2-aminothiazole core structure.
| Method | Catalyst/Reagent | Solvent/Conditions | Efficiency (Yield) | Selectivity & Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Hantzsch Synthesis | Base (e.g., Na2CO3) | Ethanol, Heating | High (>98% for specific derivatives) | Well-established, reliable for specific substrates. | google.com |
| One-Pot Bromination/Cyclization | N-Bromosuccinimide | Water/THF, Heating | Good | Simplifies procedure, avoids isolation of bromo-intermediate. | google.com |
| Green One-Pot Synthesis | Silica supported tungstosilisic acid | Solvent-free or Water, Heating/Ultrasonic | 79-90% | Reusable catalyst, environmentally benign. | mdpi.combepls.com |
| Solvent-Free Hantzsch Condensation | None | Solvent-free, short reaction time | Good | Eco-friendly, fast, simple workup. | organic-chemistry.org |
| Catalytic Cyclization of Vinyl Azides | Palladium(II) acetate or Iron(III) bromide | Mild conditions | Good | High selectivity for 4-substituted products, uses readily available materials. | organic-chemistry.org |
| Chemoselective Bromination Route | N-Bromosuccinimide | Controlled conditions | Excellent | High chemoselectivity, avoids protection/deprotection steps. | semanticscholar.org |
Chemical Reactivity and Derivatization of 4 Aminothiazole 2 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of the thiazole (B1198619) ring is a primary site for modifications such as esterification, amidation, and decarboxylation. These reactions are fundamental in altering the compound's polarity, steric profile, and potential for further covalent bonding.
The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity of the carboxyl group or to modulate the pharmacokinetic properties of a molecule. Several standard methods of esterification can be applied to 4-aminothiazole-2-carboxylic acid.
Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Carbodiimide-Mediated Esterification: For substrates that are sensitive to strong acids, milder conditions are preferable. A widely used method involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). In this mechanism, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea). The role of DMAP is to act as an acyl transfer agent, forming a more reactive acylpyridinium species. While specific studies on this compound are limited, this method has been successfully applied to related 2-aminothiazole (B372263) carboxylate isomers. jst.go.jp
The table below summarizes common esterification conditions applicable to aminothiazole carboxylic acids.
| Method | Reagents | Typical Conditions | Mechanism Highlights |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Protonation of carbonyl, nucleophilic attack by alcohol, elimination of water. masterorganicchemistry.com |
| Carbodiimide Coupling | Alcohol, DCC or EDCI, DMAP | Aprotic solvent (e.g., DCM, DMF), Room Temperature | Formation of a reactive O-acylisourea intermediate, nucleophilic attack by alcohol. jst.go.jp |
The formation of an amide bond from the carboxylic acid group is a key transformation for building larger molecules, including peptides and other biologically active conjugates. Similar to esterification, this can be achieved through the activation of the carboxylic acid.
Standard peptide coupling reagents are highly effective for this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly employed. The process involves the initial reaction of the carboxylic acid with EDCI to form the O-acylisourea intermediate. This is then converted by HOBt or HOAt into an active ester, which is less prone to racemization and side reactions. The amine nucleophile then reacts with this active ester to form the desired amide bond with high efficiency. jst.go.jp This strategy has been successfully used in the synthesis of various 2-amino-thiazole-4-carboxamides. jst.go.jp
Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide. This method is robust but may not be suitable for sensitive substrates due to the harsh conditions and the release of HCl.
The table below outlines common amidation strategies.
| Method | Reagents | Typical Conditions | Key Features |
| Peptide Coupling | Amine, EDCI, HOBt/HOAt | Aprotic solvent (e.g., DMF, DCM), Room Temperature | Mild conditions, minimizes racemization, high yields. jst.go.jp |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine (B92270), Et₃N) | Aprotic solvent, often requires inert atmosphere | Highly reactive intermediate, suitable for less reactive amines. nih.govmdpi.com |
Transformations Involving the Amino Group at Position 4
The amino group of 4-aminothiazole can be readily acylated or sulfonated to form amides and sulfonamides, respectively. These transformations are crucial for synthesizing a wide array of derivatives with potential biological activities.
Acylation is typically achieved by reacting the aminothiazole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. A specific example is the preparation of 4-trifluoroacetamidothiazole, a key intermediate that can be hydrolyzed under controlled alkaline conditions to yield the parent 4-aminothiazole. google.com This demonstrates that the 4-amino group can be effectively acylated. Studies on the isomeric 2-aminothiazole show that acylation is a common and high-yielding reaction. nih.govmdpi.com
Sulfonylation follows a similar pathway, where the aminothiazole is treated with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. nih.govexcli.de This reaction leads to the formation of stable sulfonamides. The reaction is often carried out in an aqueous medium with a base like sodium acetate (B1210297) or in an organic solvent with a base like pyridine. nih.govexcli.de
The table below details typical conditions for these reactions.
| Reaction | Reagents | Base | Typical Conditions |
| Acylation | Acyl Chloride or Acid Anhydride | Pyridine, Triethylamine | Aprotic solvent (e.g., DCM, THF), 0 °C to Room Temperature. nih.govmdpi.com |
| Sulfonylation | Sulfonyl Chloride | Pyridine, Sodium Acetate | Aprotic solvent or water, Room Temperature to 85 °C. nih.govexcli.de |
The primary amino group at the C4 position can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond.
While specific examples for this compound are not prevalent in the literature, the condensation of the isomeric 2-aminothiazole with various aromatic aldehydes is a well-established reaction, often carried out by refluxing the reactants in ethanol (B145695). nih.govmdpi.com Similarly, 4-aminoisothiazole derivatives have been shown to undergo condensation with aldehydes. researchgate.net It is therefore highly probable that the 4-amino group of this compound would react in a similar fashion with aldehydes and ketones to yield the corresponding Schiff base derivatives, which are valuable intermediates in organic synthesis. The reaction might require careful pH control to ensure the carbonyl component is activated by protonation without fully protonating the less basic amino group, which would render it non-nucleophilic.
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C4 position of this compound is susceptible to diazotization, a reaction that converts it into a diazonium salt by treatment with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is a versatile synthetic handle that can undergo various subsequent transformations to introduce a wide array of functional groups onto the thiazole ring.
Sandmeyer and Related Reactions: The resulting diazonium salt can be subjected to Sandmeyer reactions, where the diazonium group is replaced by a nucleophile, often catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This provides a powerful method for introducing halides (Cl, Br) or cyano groups onto the thiazole ring. wikipedia.org While research specifically on this compound is limited, studies on related 2-aminothiazole derivatives demonstrate the feasibility of these transformations. For instance, the conversion of a 2-aminothiazole to its corresponding 2-bromo derivative has been achieved in high yield using copper(II) bromide and an alkyl nitrite. nih.gov The reaction conditions can be tuned to favor mono- or di-halogenation. nih.gov These reactions are believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org
Table 1: Representative Conditions for Sandmeyer-Type Reactions on Aminothiazole Scaffolds
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4-(Phenylethynyl)thiazol-2-amine | CuBr, n-butyl nitrite, Acetonitrile (B52724) | 2-Bromo-4-(phenylethynyl)thiazole | ~95% | nih.gov |
| 4-(Phenylethynyl)thiazol-2-amine | CuBr₂, n-butyl nitrite, Acetonitrile | 2,5-Dibromo-4-(phenylethynyl)thiazole | 79% | nih.gov |
Azo Coupling: The thiazole diazonium salt can also act as an electrophile in azo coupling reactions. youtube.com In this process, it reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form a highly conjugated azo compound. youtube.com These products are often intensely colored and are used as dyes. youtube.comyoutube.com The reaction typically proceeds via electrophilic aromatic substitution, with the diazonium salt attacking the activated aromatic ring, usually at the para position to the activating group to minimize steric hindrance. youtube.com The synthesis of azo dyes from diazotized 2-aminothiazoles and various coupling components has been well-documented. google.comgoogle.com
Electrophilic and Nucleophilic Substitution on the Thiazole Ring System
The reactivity of the thiazole ring in this compound towards substitution reactions is complex, governed by the competing electronic effects of the attached functional groups. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In the context of the thiazole ring, this corresponds to the C5 position. Conversely, the carboxylic acid group (-COOH) is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. numberanalytics.com
Nucleophilic Substitution: The thiazole ring itself is generally electron-deficient and can be susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or when a good leaving group is present. The reactions of aminothiazole derivatives with strong nucleophiles have been explored. For instance, kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and 2-aminothiazole derivatives in benzene (B151609) have been conducted, demonstrating the nucleophilic character of the thiazole compound. rsc.org In the case of this compound, direct nucleophilic substitution on the ring (e.g., replacement of a hydrogen) is unlikely without a suitable leaving group. However, the amino and carboxylic acid groups themselves can participate in nucleophilic reactions, such as acylation of the amino group or conversion of the carboxylic acid to an amide or ester. nih.gov
Exploration of Tautomerism and Isomerization Pathways
Tautomerism is a significant feature of aminothiazoles, which can exist in a dynamic equilibrium between amino and imino forms. rsc.org For this compound, this equilibrium involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom (N3).
Amino-Imino Tautomerism: The compound can exist as the 4-amino tautomer or the 4-imino tautomer (4(3H)-iminothiazole-2-carboxylic acid). Theoretical and experimental studies on related systems have shown that the position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. rsc.orgbohrium.com For example, computational studies on the related 4-aminothiazolidine-2-one (a saturated analogue) showed that the presence of water molecules can decrease the energy barrier for the proton transfer, facilitating the tautomerization process. nih.gov The closely related 2-aminothiazoline-4-carboxylic acid is known to exist in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid. wikipedia.org It is highly probable that this compound also exhibits this phenomenon, with the two tautomers potentially displaying different chemical reactivity and biological activity.
Isomerization: Beyond tautomerism, isomerization can refer to conformational changes. While detailed studies on this compound are not available, research on the isomeric 2-aminothiazole-4-carboxylic acid has identified multiple stable conformers based on the orientation of the carboxylic acid group relative to the thiazole ring. These conformers could be interconverted through irradiation with specific wavelengths of light. This suggests that the rotational orientation of the carboxylic acid group in this compound could also lead to different stable isomers.
Chelation Chemistry and Metal Complex Formation with this compound
The presence of multiple heteroatoms (N, S, O) with lone pairs of electrons makes this compound an excellent candidate as a ligand for forming coordination complexes with metal ions. Aminothiazole-derived compounds are known to have a strong coordinating capability with various metals. nih.gov The resulting metal chelates often exhibit enhanced or novel properties compared to the free ligand. nih.gov
Coordination Modes: this compound can act as a multidentate ligand. Chelation can occur through several potential donor sites: the nitrogen atom of the thiazole ring, the nitrogen of the exocyclic amino group, and the oxygen atoms of the carboxylate group. Studies on metal complexes of related aminothiazole Schiff bases show that coordination commonly involves the thiazole ring nitrogen and the nitrogen of an azomethine group formed by derivatizing the amine. nih.govnih.gov In the case of this compound, it could potentially act as a bidentate or tridentate ligand. For example, it could coordinate to a metal center through the thiazole nitrogen and one of the carboxylate oxygens, forming a stable chelate ring.
Properties of Metal Complexes: The formation of metal complexes is typically confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, coordination of the thiazole nitrogen is indicated by a shift in the ν(C=N) vibrational band to a lower frequency. nih.gov Similarly, coordination of the carboxylate group would alter the characteristic ν(C=O) stretching frequencies. Electronic spectra (UV-Vis) of the complexes often show shifts in the π → π* and n → π* transition bands compared to the free ligand, along with the appearance of new d-d transition bands for transition metals. nih.govacs.org
Research on Schiff bases derived from aminothiazoles and their complexes with metals like Cr(III), Fe(III), and Co(II) has shown that these complexes often adopt an octahedral geometry. nih.gov The magnetic properties of these complexes are consistent with their geometric structures.
Table 2: Magnetic Moments and Geometry of Representative Metal Complexes with Aminothiazole-Derived Ligands
| Metal Ion | Ligand Type | Magnetic Moment (B.M.) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Cr(III) | Thiazole Schiff Base | 3.82 - 3.91 | Octahedral | nih.gov |
| Fe(III) | Thiazole Schiff Base | 4.84 - 4.92 | Octahedral | nih.gov |
| Co(II) | Thiazole Schiff Base | 4.29 - 4.39 | Octahedral | nih.gov |
These findings suggest that this compound can form stable complexes with a variety of transition metals, likely adopting geometries such as octahedral, with the specific coordination mode depending on the metal ion and reaction conditions.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 4-Aminothiazole-2-carboxylic acid is predicted to show distinct signals corresponding to the different types of protons in the molecule. The spectrum would feature a singlet for the lone proton on the thiazole (B1198619) ring (H5). The protons of the amino group (-NH₂) would likely appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom. The most downfield signal is expected to be from the carboxylic acid proton (-COOH), which typically resonates in the 10-12 ppm region and is often a broad singlet. libretexts.org The exact chemical shifts can be influenced by the solvent used and the concentration.
Based on data from analogous 2-aminothiazole (B372263) derivatives, the proton on the thiazole ring (H5) is expected to appear around 7.0 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 12.0 | Broad Singlet | Position is concentration and solvent dependent; signal disappears upon D₂O exchange. libretexts.org |
| Thiazole-H5 | ~7.0 | Singlet | Represents the single proton on the heterocyclic ring. rsc.org |
| -NH₂ | Variable | Broad Singlet | Chemical shift is variable and depends on solvent, temperature, and concentration. |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms. The carbonyl carbon of the carboxylic acid group is typically the most deshielded, appearing in the 160-180 ppm range. libretexts.orgwisc.edu The carbons of the thiazole ring resonate at characteristic positions. Based on data for similar 2-aminothiazole structures, the C2 carbon, bonded to two nitrogen atoms, is expected around 168 ppm, while the C4 and C5 carbons appear in the 100-150 ppm region. rsc.orgplos.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C OOH | 160 - 180 | Carbonyl carbon of the carboxylic acid. libretexts.orgwisc.edu |
| C 2-NH₂ | ~168 | Thiazole ring carbon attached to the amino group and ring nitrogen. rsc.org |
| C 4 | ~140-150 | Thiazole ring carbon attached to the carboxylic acid group. |
| C 5 | ~100-115 | Thiazole ring carbon bearing a hydrogen atom. rsc.org |
Heteronuclear NMR techniques, such as ¹⁵N NMR, are powerful tools for the structural analysis of nitrogen-containing heterocyclic compounds. researchgate.net For this compound, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the two distinct nitrogen atoms: the endocyclic thiazole nitrogen and the exocyclic amino nitrogen.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A very broad band from 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.org The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. plos.org
The carbonyl (C=O) stretching of the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. libretexts.orgulpgc.es Other significant absorptions include the C=N and C=C stretching vibrations of the thiazole ring. The presence of rotational isomers (conformers) due to the orientation of the carboxylic acid group relative to the thiazole ring can sometimes lead to split or multiple carbonyl bands. ulpgc.es Studies on related molecules like 2-amino-4-methylthiazole (B167648) and thiazole-2-carboxylic acid confirm these general absorption regions. ulpgc.esmdpi.comresearchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Amino Group | N-H stretch | 3300 - 3500 | Medium |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Thiazole Ring | C=N / C=C stretch | 1500 - 1650 | Medium to Strong |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and bonds that are weakly active in the infrared spectrum. For this compound, Raman spectroscopy can be effectively applied to study the potential amino-imino tautomerism. researchgate.net
In studies of 2-aminothiazole, Raman spectra, supported by DFT calculations, have been used to identify the vibrational modes characteristic of both the amino and imino tautomers in solution. researchgate.net Key bands in the Raman spectrum would correspond to the thiazole ring stretching and bending modes. The C-S bond, which is often weak in FTIR, may show a more prominent signal in the Raman spectrum. The symmetric vibrations of the carboxylic acid and amino groups would also be observable, providing a more complete vibrational profile of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry serves as a cornerstone for the structural elucidation and quantification of this compound and its derivatives. This powerful analytical technique provides critical information on molecular weight and fragmentation patterns, which are essential for confirming chemical identity and for quantitative analysis in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of polar and non-volatile compounds like this compound is challenging. Its structural analogue, 2-aminothiazoline-4-carboxylic acid (ATCA), requires a chemical modification step known as derivatization to increase its volatility and thermal stability for GC-MS analysis. wjgnet.comresearchgate.net
This process typically involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile moieties. A common method is silylation, where a silylating agent is used to replace the active hydrogen atoms in the -COOH and -NH₂ groups with a trimethylsilyl (B98337) (TMS) group. sdstate.edu Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the analyte's identity. sdstate.edu This method has been successfully developed for the sensitive and specific identification and quantification of ATCA in biological samples like urine and plasma. sdstate.edu
Table 1: GC-MS Derivatization Method for a Related Aminothiazole Compound
| Parameter | Description | Source |
| Analyte | 2-Aminothiazoline-4-carboxylic acid (ATCA) | sdstate.edu |
| Rationale for Derivatization | ATCA is not volatile and requires derivatization to be suitable for GC-MS analysis. | wjgnet.com |
| Derivatization Agent | Silylating agent | sdstate.edu |
| Sample Preparation | Solid phase extraction on a mixed-mode cation exchange column. | sdstate.edu |
| Detection Limit | 25 ng/ml | sdstate.edu |
| Application | Quantification in synthetic urine and swine plasma. | researchgate.netsdstate.edu |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is exceptionally well-suited for the analysis of this compound and its derivatives in complex mixtures. Unlike GC-MS, LC-MS/MS can often analyze non-volatile and thermally labile compounds directly, although derivatization can sometimes be employed to enhance sensitivity. wjgnet.comnih.gov
In this approach, the analyte is first separated from other components in a liquid sample via high-performance liquid chromatography (HPLC). The separated analyte then flows into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. nih.gov These ions are directed into the first mass analyzer, which selects the precursor ion (the ionized molecule of interest). The precursor ion is then fragmented in a collision cell, and the resulting product ions are separated in a second mass analyzer. This multiple reaction monitoring (MRM) process provides a high degree of selectivity and sensitivity. d-nb.info
LC-MS/MS methods have been developed for the quantification of related compounds like 2-aminothiazoline-4-carboxylic acid (ATCA) in biological fluids such as plasma. d-nb.infonih.gov In some cases, 2-aminothiazole-4-carboxylic acid itself has been used as an internal standard in these assays to correct for signal fluctuations during the analysis. wjgnet.com
Table 2: LC-MS/MS Methodological Parameters for Aminothiazole Derivatives
| Parameter | Analyte | Derivatization | Key Findings | Source |
| Method 1 | 2-aminothiazoline-4-carboxylic acid (ATCA) | None required | Sensitive method for identification and quantification in biological samples after solid phase extraction. | nih.gov |
| Method 2 | 2-aminothiazoline-4-carboxylic acid (ATCA) and 2-aminothiazoline-4-oxoaminoethanoic acid (ATOEA) | 4-bromoethyl-7-methoxycoumarin | Enabled simultaneous quantification in postmortem blood samples with good linearity (20-1000 ng/mL). | nih.gov |
| Method 3 | 2-aminothiazoline-4-carboxylic acid (ATCA) | None | 2-aminothiazole-4-carboxylic acid (ATZA) used as an internal standard to minimize ESI suppression effects. | wjgnet.com |
| Method 4 | A novel aminothiazole (21MAT) | Not specified | Method developed for quantitative determination in preclinical plasma samples. | d-nb.info |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This capability is invaluable for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas.
For derivatives of this compound, such as substituted 5-arylimino-1,3,4-thiadiazoles, HRMS is used to confirm the structures of the synthesized products. mdpi.com By comparing the experimentally measured accurate mass to the calculated theoretical mass for a proposed structure, researchers can verify that the correct compound has been formed. This technique is a crucial part of the characterization process in synthetic chemistry, providing definitive proof of a molecule's elemental composition that complements data from other spectroscopic methods like NMR. mdpi.com
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for investigating the solid-state structure of crystalline materials. They provide detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, which is fundamental to understanding a compound's physical and chemical properties.
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional molecular structure of a crystalline compound. To perform this analysis, a high-quality single crystal of the substance is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.
For aminothiazole and related thiadiazole derivatives, SC-XRD has been used to unambiguously confirm molecular structures, including the specific regio- and stereochemistry of reaction products. mdpi.com For instance, it has been used to prove the (Z)-geometry of 5-arylimino-1,3,4-thiadiazole derivatives and to elucidate the tautomeric forms of precursors in the solid state. mdpi.commdpi.com This level of structural detail is critical for understanding reaction mechanisms and structure-activity relationships.
Table 3: Examples of Single-Crystal X-ray Diffraction Studies on Related Heterocyclic Derivatives
| Compound Class | Purpose of Analysis | Key Structural Insights | Source |
| 5-Arylimino-1,3,4-thiadiazole Derivatives | Unambiguous proof of molecular structure. | Confirmed the regio- and diastereoselective outcome of the synthesis; established the (Z)-geometry of the imino group. | mdpi.com |
| Indolyl-triazolo-thiadiazole Hybrids | Confirmation of molecular and supramolecular structure. | Verified the fused heterocyclic system and analyzed non-covalent interactions dominating the crystal packing. | mdpi.com |
| 2-Iminothiazolines | Unambiguous structure confirmation. | Confirmed the structure of a C5 sulfenylated 2-iminothiazoline, demonstrating the practicality of the synthetic method. | acs.org |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit significantly different physical properties, including solubility, stability, and melting point, which is of particular importance in the pharmaceutical industry. americanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is a primary tool for identifying and characterizing these different crystalline forms. researchgate.net
In PXRD, a powdered sample containing a multitude of tiny, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. researchgate.net By comparing the PXRD pattern of a sample to standard patterns of known polymorphs, one can identify the crystalline form(s) present. rigaku.com PXRD is also used to detect the presence of minor amounts of one polymorphic form within another and to monitor for phase transformations that may occur due to factors like heat, pressure, or humidity during manufacturing or storage. americanpharmaceuticalreview.comrigaku.com While specific polymorphic studies on this compound are not detailed in the provided context, PXRD remains the fundamental technique for such an investigation.
Table 4: Application of Powder X-ray Diffraction (PXRD) in Polymorphism
| Application | Description | Importance | Source |
| Phase Identification | Each crystalline polymorph produces a unique diffraction pattern. PXRD is used to identify the specific form(s) present in a sample. | Crucial for quality control and ensuring the correct, most effective crystalline form of a drug is used. | researchgate.net |
| Detection of Impurities | Can detect the presence of small amounts of an undesired polymorph in a bulk sample by identifying minor peaks in the diffraction pattern. | Ensures the purity of the active pharmaceutical ingredient (API). | rigaku.com |
| Monitoring Phase Transitions | In-situ variable temperature PXRD can track changes in the crystal structure as a function of temperature, revealing phase transformations. | Provides critical information on the thermal stability of different polymorphs. | researchgate.net |
| Quantitative Analysis | Can be used to determine the relative amounts of different polymorphs in a mixture, although challenges with preferred orientation exist. | Necessary for controlling the composition of drug products containing polymorphic substances. | americanpharmaceuticalreview.com |
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of this compound, enabling its separation from impurities and other components. High-Performance Liquid Chromatography (HPLC) is particularly suited for this polar molecule, while Solid Phase Extraction (SPE) serves as an indispensable tool for sample preparation.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. Due to the compound's polar nature, stemming from its amine and carboxylic acid functional groups, reversed-phase (RP) HPLC is the most common and effective approach.
A typical HPLC method for the purity analysis of aminothiazole derivatives involves a C18 stationary phase, which separates compounds based on their hydrophobicity. d-nb.info Given the structure of this compound, a gradient elution is often employed to ensure adequate separation from both more polar and less polar impurities. The mobile phase usually consists of an aqueous component, often a buffer like phosphate (B84403) or formate (B1220265) to control the pH and ensure the consistent ionization state of the analyte, and an organic modifier such as acetonitrile (B52724) or methanol. d-nb.info
Detection is typically accomplished using an ultraviolet (UV) detector, as the thiazole ring provides a chromophore that absorbs UV light. d-nb.info A photodiode array (PDA) detector can be particularly advantageous, as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral data to aid in peak identification and purity assessment. d-nb.info
A plausible set of HPLC conditions for the purity assessment of this compound is summarized in the table below.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization and aids in good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the RP column. |
| Elution Mode | Gradient | Allows for the effective separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Detector | UV/PDA at ~260 nm | The thiazole ring exhibits UV absorbance, allowing for sensitive detection. |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |
Validation of such an HPLC method would involve assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable for its intended purpose. ekb.eg
Solid Phase Extraction (SPE) is a crucial sample preparation technique used to isolate and concentrate this compound from complex sample matrices, such as biological fluids or reaction mixtures, prior to analysis by HPLC or other methods. nih.gov The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the nature of the matrix interferences.
Given that this compound is an amphoteric compound (containing both acidic and basic functional groups), several SPE strategies can be employed:
Ion-Exchange SPE: This is a highly effective method. A weak cation exchange (WCX) sorbent, which typically has carboxylic acid functional groups, can be used to retain the protonated amino group of the target compound under acidic conditions. researchgate.net Alternatively, a weak anion exchange (WAX) sorbent can retain the deprotonated carboxylic acid group under basic conditions. Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange characteristics (e.g., MCX), offer enhanced selectivity and are particularly useful for cleaning up complex samples. researchgate.net
Reversed-Phase SPE: Sorbents like C18 can be used to retain this compound from aqueous samples, although its high polarity may lead to poor retention unless the mobile phase is carefully managed.
Normal-Phase SPE: This technique can isolate the polar analyte from non-polar solvents. researchgate.net
A general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte. For example, when using a cation exchanger, the analyte is loaded at a low pH, washed with a solvent of intermediate polarity, and then eluted by increasing the pH or the ionic strength of the eluting solvent.
Table 2: Example SPE Protocol using Weak Cation Exchange (WCX)
| Step | Solvent/Solution | Purpose |
| 1. Conditioning | Methanol, followed by Water (pH adjusted to ~3) | To activate the sorbent and create the appropriate pH environment for analyte retention. |
| 2. Sample Loading | Sample dissolved in acidic buffer (pH ~3) | To ensure the analyte's amino group is protonated and retained by the negatively charged sorbent. |
| 3. Washing | Acidified Water, followed by Methanol | To remove unretained polar impurities and weakly retained nonpolar interferences. |
| 4. Elution | 5% Ammonium (B1175870) Hydroxide in Methanol | To neutralize the analyte's amino group, disrupting its interaction with the sorbent and allowing it to elute. |
This cleanup step is vital for reducing matrix effects, improving the sensitivity and accuracy of subsequent chromatographic analysis, and prolonging the life of the analytical column. nih.gov
Advanced hyphenated analytical techniques for complex mixture analysis
To achieve unambiguous identification and quantification of this compound in highly complex mixtures, hyphenated analytical techniques are indispensable. These methods couple the powerful separation capabilities of chromatography with the specific detection and structural elucidation power of spectroscopy, most notably mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS), and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the most prominent hyphenated techniques for this purpose. bldpharm.com In one study, 2-aminothiazole-4-carboxylic acid was successfully employed as an internal standard for the LC-MS/MS analysis of its structural analogue, 2-aminothiazoline-4-carboxylic acid (ATCA), in biological samples. sigmaaldrich.com This demonstrates its compatibility with and suitability for such advanced analytical methods.
In an LC-MS/MS system, the HPLC separates the components of the mixture as previously described. The eluent from the HPLC column is then directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. ESI is a soft ionization technique well-suited for polar molecules like this compound, typically forming protonated molecules [M+H]⁺ in positive ion mode.
The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). In a tandem MS setup (like a triple quadrupole), a specific parent ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of trace amounts of the compound even in the presence of co-eluting interferences. nih.gov
Other hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be applied, but would require a derivatization step to convert the non-volatile carboxylic acid and polar amine into more volatile analogues suitable for GC analysis. bldpharm.com However, LC-MS is generally the more direct and preferred approach for this type of analyte.
Theoretical and Computational Investigations of 4 Aminothiazole 2 Carboxylic Acid
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and energetics of 4-Aminothiazole-2-carboxylic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground state properties. Studies have been conducted using the B3LYP-D3 functional with the 6-311++G(3df,3pd) basis set to model the molecule. researchgate.net This level of theory is effective for identifying stable isomers and describing the potential energy surface. researchgate.net The calculations reveal that the most stable structures feature a five-membered ring stabilized by C=C and C=N double bonds. researchgate.net These computational models provide precise data on bond lengths, bond angles, and charge distribution, which are essential for understanding the molecule's reactivity and intermolecular interactions.
The conformational landscape of this compound is characterized by the different spatial arrangements of its substituent groups, primarily the carboxylic acid group. Theoretical calculations have identified multiple stable conformers (isomers with different spatial arrangements). researchgate.net Out of 18 potential stable isomers, three have been identified as the most stable and experimentally detectable in argon and nitrogen matrices. researchgate.net
These conformers are distinguished by the orientation of the carboxylic acid group. Conformer ACA1 possesses a trans conformation of the COOH group, while conformers ACA2 and ACA3 have a cis conformation. researchgate.net The relative populations of these conformers have been calculated, showing a clear preference for the trans form under equilibrium conditions. researchgate.net The global minimum on the potential energy surface often corresponds to a conformation stabilized by intramolecular hydrogen bonds, such as an N–H⋯N interaction between the amino group and the thiazole (B1198619) nitrogen atom. nih.gov
Table 1: Calculated Relative Abundance of this compound Conformers
| Conformer | COOH Group Conformation | Calculated Abundance |
|---|---|---|
| ACA1 | trans | 69.5% |
| ACA2 | cis | 18.2% |
| ACA3 | cis | 12.2% |
Data derived from DFT calculations at the B3LYPD3/6–311++G(3df,3pd) level of theory. researchgate.net
This compound can exist in different tautomeric forms, primarily the amino and imino forms. The amino tautomer, where the exocyclic nitrogen is an amino group (-NH2), is generally the more stable form for 2-aminothiazoles. This stability is attributed to the aromaticity of the thiazole ring. The alternative imino tautomer, which features an exocyclic imine (=NH) and a protonated ring nitrogen, would disrupt this aromatic stabilization. DFT calculations can quantify the energy difference between these tautomers, confirming the thermodynamic preference for the amino form. The equilibrium lies heavily towards the amino tautomer, which is considered the dominant species in most conditions.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of this compound in solution. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, using force fields like AMBER to describe the underlying potential energy of the system. nih.govnih.gov
By simulating the molecule in a solvent like water, MD can reveal how the molecule transitions between different conformations, the flexibility of its rotatable bonds, and the dynamics of its interaction with solvent molecules. nih.gov These simulations can track fluctuations in dihedral angles and the formation and breaking of intramolecular hydrogen bonds, providing a more complete understanding of the conformational landscape that complements the energy minima identified by DFT. nih.gov The results can highlight how the environment influences the stability and accessibility of different conformations. nih.gov
In Silico Modeling of Molecular Interactions
In silico modeling, particularly ligand-protein docking, is a powerful tool for predicting and analyzing how a molecule like this compound might interact with biological targets.
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. wjarr.com For this compound and its derivatives, docking studies can elucidate potential mechanisms of action by identifying key interactions within the active site of an enzyme or receptor. wjarr.comnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). asianpubs.org Using software such as AutoDock or Molegro Virtual Docker, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. wjarr.com The most favorable binding poses are ranked using a scoring function that estimates the binding free energy. wjarr.com
Docking studies on related thiazole derivatives have identified interactions with various biological targets, including cyclooxygenase (COX) enzymes and oxidoreductases. nih.govasianpubs.org These studies reveal that the thiazole core and its substituents can form a variety of interactions, including:
Hydrogen Bonds: The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Aspartic acid, Glutamic acid) in a protein's active site. ajol.info
Ionic Interactions: The carboxylate group can form salt bridges with positively charged residues like Arginine or Lysine. nih.gov
Hydrophobic and π-stacking Interactions: The aromatic thiazole ring can engage in π-π T-shaped or π-alkyl interactions with aromatic or aliphatic residues. ajol.info
Table 2: Illustrative Docking Interaction Data for a Thiazole Ligand
| Target Protein (PDB ID) | Potential Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | -7.5 | Hydrogen Bond, Ionic |
| Oxidoreductase (e.g., 3NM8) | His259, Met280, Phe292 | -6.6 | Hydrogen Bond, Hydrophobic |
| FabH Inhibitor (e.g., 3IL9) | Cys112, His244, Asn274 | -8.2 | Hydrogen Bond, π-sulfur |
This table is illustrative, based on typical results for thiazole derivatives against common biological targets. wjarr.comnih.govasianpubs.org
These in silico investigations are critical for rational drug design, providing a molecular-level hypothesis for a compound's biological activity and guiding the synthesis of more potent and selective analogues. nih.gov
Elucidation of Binding Modes and Interaction Forces
Molecular docking and crystallographic analyses have been instrumental in visualizing how this compound and its analogues fit into the active sites of various enzymes. These computational methods reveal the specific non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex.
One area of investigation has been its potential as an anti-tubercular agent. Docking studies of the 2-aminothiazole-4-carboxylate scaffold with the β-ketoacyl-ACP synthase from Mycobacterium tuberculosis (mtFabH) have identified key binding interactions. In these models, the carboxyl group of the thiazole ring is predicted to form hydrogen bonds with the backbone amide of Cysteine 112 (Cys112), while the 2-amino group interacts with the imidazole (B134444) ring of Histidine 244 (His244). researchgate.netplos.org These interactions with the catalytic triad (B1167595) residues of the enzyme provide a hypothetical template for the development of mtFabH inhibitors. researchgate.netplos.org
In a different therapeutic context, 2-aminothiazole-4-carboxylic acids (AtCs) have been developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. acs.orgnih.gov Crystallographic analyses have shown a common binding mode for AtCs across B1, B2, and B3 subclass MBLs. acs.orgnih.gov This binding mimics the way carbapenem (B1253116) hydrolysates interact with the enzyme's active site. acs.orgacs.org The interaction involves chelation of the zinc ions in the active site and anchoring residue binding, which is crucial for their inhibitory activity. acs.org These studies provide a structural basis for developing these compounds to combat MBL-mediated antimicrobial resistance. acs.orgnih.gov
Table 1: Summary of Predicted Binding Interactions for the this compound Scaffold
| Target Enzyme | Interacting Residues | Molecular Group Involved | Interaction Type |
| M. tuberculosis mtFabH | Cys112 | Carboxyl Group | Hydrogen Bond |
| M. tuberculosis mtFabH | His244 | Amino Group | Hydrogen Bond |
| Metallo-β-lactamases (MBLs) | Zinc Ions (Zn²⁺) | Not explicitly stated | Metal Chelation |
Electronic Structure and Reactivity Predictions
Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, which in turn govern their reactivity. Such studies on this compound provide insights into its stability, electron distribution, and potential for chemical reactions.
A study using matrix-isolation FTIR spectroscopy combined with DFT calculations at the B3LYPD3/6–311++G(3df,3pd) level of theory investigated the structure and spectroscopic properties of this compound. researchgate.net The research identified three stable conformers that differ in the spatial arrangement of the carboxylic acid group. researchgate.net The most abundant conformer (predicted at 69.5%) features a trans conformation of the COOH group. researchgate.net Understanding the preferred conformations is essential as the geometry of a molecule dictates how it can interact with a biological target.
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-aminothiazole (B372263) derivatives, quantum chemical calculations are used to determine these reactivity descriptors to correlate the chemical structure with activity. researchgate.net While specific HOMO-LUMO energy values for the parent this compound are not detailed in the cited abstracts, the methodologies are well-established for this class of compounds.
Table 2: Computational Methods Used in the Study of this compound and Derivatives
| Study Focus | Computational Method | Basis Set | Key Findings |
| Conformational Analysis | Density Functional Theory (DFT) | B3LYPD3/6–311++G(3df,3pd) | Identification of three stable conformers based on COOH group orientation. researchgate.net |
| Reactivity of Derivatives | Density Functional Theory (DFT) | B3LYP | HOMO-LUMO gap and related descriptors are calculated to investigate reaction properties. researchgate.net |
Mechanistic Studies of Biological Interactions in Vitro Focus
Role as a Biological Metabolite and Biomarker Precursor
Extensive research has identified a closely related compound, 2-aminothiazoline-4-carboxylic acid (ATCA) , as a significant biological metabolite, particularly in the context of cyanide exposure. While direct studies on 4-aminothiazole-2-carboxylic acid as a primary metabolite are less common, the formation and detection of ATCA provide crucial insights into the biochemical pathways involving thiazoline (B8809763) and thiazole (B1198619) structures.
The primary documented pathway for the formation of a related thiazoline compound, 2-aminothiazoline-4-carboxylic acid (ATCA), involves the condensation reaction between the amino acid L-cysteine and cyanide. wikipedia.org This reaction is a recognized route of cyanide detoxification in biological systems. In this process, the sulfhydryl group of cysteine attacks the carbon atom of the cyanide ion, leading to a cyclization reaction that forms the stable five-membered thiazoline ring of ATCA. This compound exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid. wikipedia.org The formation of ATCA makes it a reliable biomarker for cyanide poisoning. wikipedia.orgnih.gov
The detection of thiazoline and thiazole carboxylic acid derivatives in biological samples like plasma and urine is critical for biomarker validation. Various sophisticated analytical techniques have been developed for this purpose, primarily focusing on ATCA as a marker for cyanide exposure.
Commonly employed methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires a derivatization step to increase the volatility of the analyte. For instance, a silylating agent can be used to derivatize ATCA before analysis. The sample preparation typically involves solid-phase extraction (SPE) to isolate the compound from the complex biological matrix. wikipedia.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying ATCA in biological fluids. nih.gov It can be used without extensive sample preparation, sometimes only requiring protein precipitation. Derivatization with agents like 4-bromoethyl-7-methoxycoumarin can enhance detection. nih.gov
These methods enable the accurate quantification of ATCA and related compounds, supporting their use as forensic biomarkers. nih.gov
| Method | Sample Type | Key Steps | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Plasma | Solid-Phase Extraction (SPE), Derivatization (silylation) | wikipedia.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Biological Samples (e.g., Plasma) | Solid-Phase Extraction (SPE) | nih.gov |
| Multiplex Tandem Mass Spectrometry (MS/MS) | Biological Samples | Dynamic monitoring of multiple reactions | nih.gov |
Molecular Recognition and Binding Interactions with Biological Macromolecules
The interaction of this compound and its derivatives with biological macromolecules is a critical area of study, providing insights into their mechanisms of action. These interactions are primarily governed by a combination of hydrogen bonding and hydrophobic forces, which can be elucidated through experimental and computational methods.
Hydrogen Bonding Networks and Hydrophobic Interactions
The structural framework of this compound, featuring a primary amino group, a carboxylic acid moiety, and the thiazole ring itself, offers multiple points for establishing hydrogen bonds with protein residues. The nitrogen and sulfur atoms within the thiazole ring can also participate in these networks. For instance, in the context of metallo-β-lactamases (MBLs), crystallographic studies have revealed that 2-aminothiazole-4-carboxylic acids can form a common binding mode across different MBL subtypes (B1, B2, and B3). nih.govacs.org This binding mimics that of carbapenem (B1253116) hydrolysates, indicating a shared pharmacophore. nih.govacs.org The amino group and the carboxylate are key in anchoring the molecule within the active site through specific hydrogen bonds.
Computational Approaches to Ligand-Target Recognition
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and analyzing the binding of this compound derivatives to their biological targets. researchgate.netekb.egnih.gov These in silico techniques provide a detailed view of the ligand-receptor interactions at an atomic level, helping to rationalize observed structure-activity relationships (SAR) and guide the design of new, more potent compounds. nih.gov
Molecular docking studies have been successfully employed to predict the binding modes of 2-aminothiazole (B372263) derivatives within the active sites of various enzymes, including cyclooxygenases (COX-1 and COX-2) and kinases like EGFR and tyrosine kinase. nih.govresearchgate.net These studies can reveal key amino acid residues involved in the binding and help to understand the selectivity of certain derivatives for one target over another. For instance, docking studies of thiazole carboxamide derivatives into COX-1 and COX-2 have helped to elucidate the binding patterns responsible for their inhibitory activity. nih.gov
Molecular dynamics simulations offer a more dynamic picture of the ligand-target complex, allowing researchers to assess the stability of the binding mode over time. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide insights into the thermodynamics of the interaction. For example, MD simulations have been used to study the interaction of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2, CDK4, and CDK6), helping to understand the structural basis for their inhibitory potency. nih.gov
Investigations into Broad Biological Activity of Derivatives (In Vitro)
Derivatives of this compound have been shown to possess a wide range of biological activities in in vitro assays, highlighting the versatility of this chemical scaffold. mdpi.com These activities include antibacterial, antifungal, antimycobacterial, antiplasmodial, and anticancer effects. nih.govresearchgate.netnih.govnih.govresearchgate.net
The 2-aminothiazole scaffold is considered a pharmacophore, a key structural feature responsible for the biological activity of a drug molecule. mdpi.com By modifying the substituents at various positions on the thiazole ring, researchers can modulate the potency and selectivity of these compounds. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib (B193332) and showed significant antiproliferative potency against human leukemia cells. nih.gov Another study demonstrated that certain 2-aminothiazole-4-carboxylate derivatives are active against Mycobacterium tuberculosis H37Rv. plos.org
The broad spectrum of activity is further illustrated by the fungicidal and antiviral properties of some derivatives. researchgate.net A study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives found that several compounds exhibited good fungicidal activity against a panel of six fungi and also showed promising activity against the Tobacco Mosaic Virus (TMV). researchgate.net The antimicrobial potential of these derivatives has been explored against various bacterial and fungal strains, with some compounds showing good docking scores and acceptable binding interactions in in silico studies. researchgate.netekb.eg
The following interactive table summarizes the in vitro biological activities of selected this compound derivatives.
| Derivative Type | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |
| 2-Aminothiazole-4-carboxylates | Antitubercular | Mycobacterium tuberculosis H37Rv | Identified a promising scaffold for new anti-tubercular agents. | plos.org |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | Anticancer | Human K562 leukemia cells | Compound 6d showed high antiproliferative potency comparable to dasatinib. | nih.gov |
| 2-Amino-4-(2-pyridyl) thiazole derivatives | Antimycobacterial, Antiplasmodial | M. tuberculosis H37Rv, P. falciparum NF54 | Optimal activity with a 2-pyridyl ring at position 4 and a substituted phenyl ring at the 2-amino position. | nih.govresearchgate.net |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Fungicidal, Antiviral | Various fungi, Tobacco Mosaic Virus (TMV) | Compounds 4b and 4i showed broad-spectrum fungicidal activity; compounds 4c and 4e showed high anti-TMV activity. | researchgate.net |
| 2-Aminothiazole derivatives | Antibacterial, Antifungal | Bacillus cereus, Candida albicans | Showed good docking scores and acceptable binding interactions in molecular docking studies. | researchgate.net |
Applications of 4 Aminothiazole 2 Carboxylic Acid in Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Organic Synthesis
The unique arrangement of functional groups in 4-aminothiazole-2-carboxylic acid allows it to serve as a foundational unit, or building block, for the construction of more complex molecular architectures. Organic chemists utilize this compound as a starting material in multi-step synthetic pathways to create a wide array of novel molecules. The presence of the amino group, the carboxylic acid, and the thiazole (B1198619) ring's nitrogen and sulfur atoms offer multiple reaction sites. This multi-functionality enables its use in various chemical reactions to build diverse molecular scaffolds. For instance, the ester form of the compound, ethyl 2-aminothiazole-4-carboxylate, is a common starting material for creating a range of heterocyclic analogues. researchgate.net
The structure of this compound is ideal for constructing more elaborate heterocyclic systems. The amino group can react with various electrophiles, while the carboxylic acid can be converted into esters or amides, which can then participate in further reactions. nih.gov This reactivity is harnessed to produce a variety of derivatives. mdpi.com
Research has demonstrated the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives with potential applications in controlling fungi and viruses. researchgate.net In one study, a series of these derivatives were synthesized and evaluated, with some showing significant fungicidal activity against multiple types of fungi and others displaying promising activity against the Tobacco Mosaic Virus (TMV). researchgate.net Another area of research involves the creation of 2-aminothiazole-4-carboxylate analogues as potential agents against Mycobacterium tuberculosis, highlighting the scaffold's importance in medicinal chemistry. plos.orgnih.govacs.org
The bifunctional nature of the this compound scaffold is particularly useful for creating fused ring systems, where one or more rings are joined together. These fused systems are of great interest in medicinal and materials chemistry.
Notable examples of fused systems derived from aminothiazoles include:
Thiazolo[3,2-a]pyrimidines : These are formed through the reaction of aminothiazole derivatives with other reagents. nih.govnih.govbiointerfaceresearch.comresearchgate.netsioc-journal.cn For example, a one-pot, three-component reaction involving a 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes can yield thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com
Thiazolo[4,5-b]pyridines : This fused system can be synthesized from aminothiazole precursors. researchgate.netdmed.org.ua For instance, substituted 2,3-dihydro dmed.org.uaCurrent time information in Bangalore, IN.thiazolo[4,5-b]pyridines have been prepared and show promise in agrochemical research as inhibitors of acyl-ACP thioesterase. beilstein-journals.org
Thiazolo[3,2-b]-1,2,4-triazines : These systems can be built by constructing the thiazole ring from a triazine derivative or by building the triazine ring from a 2-aminothiazole (B372263) derivative. nih.gov A multi-step synthesis has been developed to produce novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives that show antibacterial properties. nih.gov
These synthetic strategies demonstrate the utility of the aminothiazole framework in generating diverse and complex fused heterocyclic structures.
Ligand Design and Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The this compound molecule contains several potential donor atoms—the nitrogen of the amino group, the nitrogen within the thiazole ring, the sulfur atom, and the oxygen atoms of the carboxylic acid. This makes it an excellent candidate for use as a ligand.
Aminothiazole derivatives are known to form stable complexes with various metal ions. The nitrogen and sulfur atoms of the thiazole ring, in particular, are effective coordination sites. Research has shown that thiazole and its derivatives can act as ligands for metals like iron(III) and copper(II). acs.org For example, copper complexes with thiazole and benzothiazole (B30560) ligands have been studied for their biological activity. The nitrogen atom in the thiazole ring allows for coordination with the metal, and these complexes can exhibit enhanced antimicrobial effects compared to the free ligand.
The presence of the additional carboxylic acid and amino groups on the this compound backbone provides further coordination sites, allowing it to act as a multidentate ligand, binding to a metal ion through multiple atoms. This can lead to the formation of stable and structurally diverse coordination polymers or metal-organic frameworks (MOFs). acs.org
Role in Catalyst Development
The application of this compound directly in the development of new catalysts is not extensively documented in the reviewed literature. Research in this area often focuses on the synthesis of aminothiazole derivatives using various catalysts, such as polymer-supported catalysts, to improve reaction efficiency and yield. researchgate.net However, one related application involves the use of a polymer derived from a similar compound, poly(2-amino-4-thiazoleacetic acid), to modify electrodes. chemicalbook.com These modified electrodes have been used in sensor applications for the voltammetric determination of copper ions, which relies on the electrochemical properties of the polymer-metal interaction rather than a catalytic turnover process in synthesis. chemicalbook.com
Integration into Functional Materials and Polymer Chemistry
The unique electronic and structural properties of the thiazole ring make this compound and its derivatives attractive for integration into functional materials and polymers. Aminothiazoles are noted for their utility in the synthesis of polymers and dyes. researchgate.net
A significant application has been demonstrated where a Schiff base derived from a 2-aminothiazole-4-carboxylate is used to create novel conjugated polymers. researchgate.net These polymers, which feature electron-withdrawing building blocks, are developed for use as the active layer in high-performance organic photodetectors (OPDs) and fingerprint-on-display (FoD) sensors. researchgate.net The ease of synthesis from the aminothiazole intermediate makes it a valuable component for developing materials for next-generation electronics. Furthermore, poly(2-amino-4-thiazoleacetic acid) has been used to create modified electrodes by forming a composite with multiwalled carbon nanotubes, demonstrating its role in developing functional electrochemical sensors. chemicalbook.com
Precursor for Agrochemical Research (excluding specific product formulations)
This compound and its close relatives are important precursors in the field of agrochemical research. The thiazole ring is a component of various compounds developed to protect crops. dmed.org.ua Specifically, these molecules serve as starting materials for the synthesis of new fungicides and herbicides. researchgate.net
Research has shown that derivatives of 2-amino-1,3-thiazole-4-carboxylic acid exhibit notable fungicidal activity. researchgate.net Other studies have focused on creating novel thiazolo[4,5-b]pyridine (B1357651) structures from aminothiazole precursors that act as potent herbicides by inhibiting key plant enzymes. beilstein-journals.org The versatility of the aminothiazole scaffold allows researchers to systematically modify its structure to optimize its biological activity against agricultural pests and weeds, leading to the discovery of new active ingredients for crop protection.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The development of more efficient and environmentally friendly methods for synthesizing 4-aminothiazole-2-carboxylic acid and its derivatives is a key area of future research. bepls.com Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and generate significant chemical waste. Modern approaches are increasingly focused on green chemistry principles to mitigate these issues.
Future research will likely prioritize one-pot multicomponent reactions, which offer a streamlined approach to building complex molecules from simple precursors in a single step. bepls.com Microwave-assisted organic synthesis is another promising avenue, as it can significantly reduce reaction times and improve yields. bepls.comasianpubs.org The use of recyclable nanocatalysts, such as those based on zeolite-Y, is also being explored to create more sustainable and cost-effective synthetic processes. bepls.com Additionally, the use of greener solvents like water and polyethylene (B3416737) glycol (PEG) is being investigated to replace more hazardous organic solvents. bepls.com
A comparative analysis of different synthetic approaches highlights the potential for improvement:
| Synthetic Approach | Advantages | Challenges |
| Traditional Hantzsch Synthesis | Well-established and versatile. | Often requires harsh conditions and produces byproducts. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. bepls.comasianpubs.org | Requires specialized equipment, scalability can be a concern. |
| One-Pot Multicomponent Reactions | High atom economy, simplified procedures. bepls.com | Optimization of reaction conditions can be complex. |
| Catalyst-Free Methods (e.g., using PEG-400) | Avoids catalyst-related costs and contamination. bepls.com | May have limitations in substrate scope and reaction efficiency. |
| Nanocatalyst-Based Synthesis | High efficiency, catalyst recyclability. bepls.com | Catalyst preparation and stability can be challenging. |
Design of Novel Derivatized Scaffolds with Tuned Reactivity
The this compound core is a versatile scaffold that can be readily modified to create a diverse library of derivatives with tailored properties. nih.govnih.gov Future research will focus on the rational design of new scaffolds by introducing various functional groups at different positions of the thiazole (B1198619) ring. nih.govmdpi.com These modifications can influence the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and biological activity.
Key strategies for designing novel derivatives include:
Acylation and Sulfonylation: Introducing acyl and sulfonyl groups to the amino group can modulate the compound's lipophilicity and hydrogen bonding capabilities. researchgate.net
Substitution at the C5 Position: The introduction of different aryl or alkyl groups at the C5 position of the thiazole ring can significantly impact biological activity. researchgate.net
Formation of Fused Heterocyclic Systems: Cyclization reactions can be employed to create more complex, rigid structures with potentially unique biological profiles. nih.gov
The design of these new scaffolds will be guided by the desired application, whether it be for developing new pharmaceuticals or advanced materials.
Advanced Computational Studies for Predictive Modeling of Interactions
Computational modeling and molecular docking studies are becoming indispensable tools in modern drug discovery and materials science. asianpubs.orgresearchgate.net For this compound and its derivatives, these in silico techniques can provide valuable insights into their interactions with biological targets and predict their potential efficacy. asianpubs.orgwjarr.com
Future computational research will likely focus on:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic structure and reactivity of the molecule within a complex biological environment.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and conformational changes.
Pharmacophore Modeling: This approach can be used to identify the key structural features required for biological activity, guiding the design of new and more potent derivatives.
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates early in the drug discovery process. wjarr.com
These advanced computational studies will accelerate the discovery and optimization of new this compound-based compounds for a variety of applications.
Exploration of New Biological Targets and Mechanistic Pathways (In Vitro)
While derivatives of this compound have shown promise against a range of biological targets, there is still much to explore in terms of their full therapeutic potential. researchgate.netanalis.com.my Future in vitro research will aim to identify new biological targets and elucidate the underlying mechanistic pathways of these compounds.
Promising areas for future investigation include:
Anticancer Activity: Further studies are needed to explore the efficacy of these compounds against a wider range of cancer cell lines and to identify the specific molecular targets responsible for their anticancer effects. nih.gov Some derivatives have shown inhibitory activity against cyclin-dependent kinases (Cdks), which are key regulators of the cell cycle. nih.gov
Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. researchgate.net Derivatives of this compound have shown activity against various bacteria and fungi, and further research could lead to the development of new antibiotics and antifungals. researchgate.net
Antiviral Activity: Some thiazole derivatives have demonstrated antiviral properties, and further screening against a panel of viruses could uncover new therapeutic leads. nih.govresearchgate.net
Enzyme Inhibition: The this compound scaffold can be used to design inhibitors for a variety of enzymes, such as carbonic anhydrase and metallo-β-lactamases. researchgate.netresearchgate.netacs.org
A deeper understanding of the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their potency and selectivity for specific biological targets.
Integration into Advanced Analytical Techniques for Enhanced Detection
The development of sensitive and reliable analytical methods for the detection and quantification of this compound and its metabolites is crucial for both research and potential clinical applications. d-nb.info While methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been used, there is a need for more advanced and efficient techniques. nih.govsdstate.edu
Future research in this area will likely focus on:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is well-suited for the analysis of these compounds in complex biological matrices like blood and urine. d-nb.infonih.gov
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled with various detection methods, including mass spectrometry. d-nb.info
Development of Novel Derivatization Reagents: The use of specific derivatizing agents can enhance the detectability of these compounds by improving their chromatographic behavior or by introducing a fluorescent or electroactive tag. nih.gov
Biosensor Development: The creation of biosensors capable of specifically detecting this compound could provide a rapid and portable analytical tool for on-site analysis.
These advanced analytical techniques will be essential for pharmacokinetic studies, therapeutic drug monitoring, and for assessing exposure to related compounds.
Potential for Material Science Innovations
The unique chemical structure of this compound, with its heterocyclic ring containing both nitrogen and sulfur atoms, makes it an interesting building block for the development of new materials with novel properties. ontosight.ai Its ability to participate in various chemical reactions and form coordination complexes opens up possibilities for its use in material science. researchgate.net
Future research directions in this field could include:
Polymer Science: Incorporation of the this compound moiety into polymer backbones could lead to the development of materials with enhanced thermal stability, conductivity, or biocompatibility. ontosight.ai
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring, along with the carboxylic acid group, can act as coordination sites for metal ions, leading to the formation of novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.
Corrosion Inhibitors: The presence of heteroatoms and a conjugated system suggests that these compounds could be effective corrosion inhibitors for various metals and alloys. researchgate.net
Organic Dyes and Pigments: The chromophoric nature of the thiazole ring suggests that derivatives of this compound could be developed as new organic dyes and pigments for various applications.
The exploration of these material science applications is still in its early stages, but the versatility of the this compound scaffold suggests a promising future in this field.
Conclusion
Summary of Current Research Contributions of 4-Aminothiazole-2-carboxylic acid
This compound has proven to be a remarkably versatile and valuable compound in scientific research. Its utility as a building block in organic synthesis allows for the creation of a wide array of complex heterocyclic systems. In medicinal chemistry, its derivatives have shown significant potential as antimicrobial and anticancer agents, with recent breakthroughs in the development of broad-spectrum metallo-β-lactamase inhibitors. acs.orgnih.gov The coordinating ability of the thiazole (B1198619) nucleus and its functional groups has led to its use in the formation of metal complexes with potential catalytic applications. Furthermore, its incorporation into polymers and development as organic dyes highlights its emerging role in materials science.
Enduring Significance and Future Outlook for this compound Research
The foundational importance of the 2-aminothiazole (B372263) scaffold in a number of approved drugs ensures the continued relevance of this compound in medicinal chemistry research. nih.govnih.gov The ongoing challenge of antimicrobial resistance and the need for novel anticancer therapies will continue to drive the exploration of its derivatives. Future research is likely to focus on the development of more efficient and sustainable synthetic methodologies. A deeper understanding of the structure-activity relationships of its derivatives will be crucial for designing more potent and selective therapeutic agents. Moreover, the exploration of its applications in catalysis and materials science is expected to expand, potentially leading to the development of innovative technologies. The enduring significance of this compound lies in its adaptability as a molecular scaffold, promising a future of continued discovery and application across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-aminothiazole-2-carboxylic acid derivatives, and how are they characterized?
- Methodology : Derivatives are synthesized via condensation of 2-aminothiazole-4-carboxylate esters with acyl chlorides or activated carboxylic acids under reflux in polar solvents (e.g., acetic acid). For example, ethyl 2-amino-thiazole-4-carboxylate reacts with 3,4,5-trimethoxybenzoyl chloride in acetic acid to yield N-substituted analogs with 70% efficiency . Characterization involves NMR (e.g., δ 11.43 ppm for amide protons), HPLC (retention times for purity assessment), and ESI-MS for molecular weight confirmation .
Q. What safety protocols are critical during handling and storage of 4-aminothiazole derivatives?
- Guidelines : Use fume hoods, local exhaust systems, and PPE (nitrile gloves, dust masks, safety goggles) to avoid inhalation or skin contact. Store in sealed containers away from oxidizers in cool, dark conditions. Spills require containment with non-reactive absorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Q. How do researchers ensure the stability of this compound during experiments?
- Approach : Monitor pH and temperature during reactions to prevent hydrolysis of the thiazole ring. Storage at –20°C under nitrogen atmosphere minimizes degradation. Stability tests via TLC or HPLC track decomposition over time .
Advanced Research Questions
Q. How can structural contradictions in NMR data for 4-aminothiazole derivatives be resolved?
- Analysis : Discrepancies in NMR signals (e.g., amide proton shifts) may arise from tautomerism or solvent effects. Use deuterated DMSO for enhanced resolution and 2D NMR (HSQC, HMBC) to confirm connectivity. X-ray crystallography provides definitive structural validation, as seen in studies resolving 3,4,5-trimethoxybenzamide derivatives .
Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?
- Optimization : Vary reaction time (3–5 hours for reflux in acetic acid) and stoichiometry (1.2:1 acyl chloride:thiazole ratio). Catalysts like DMAP improve acylation efficiency. Purification via recrystallization (DMF/acetic acid) enhances yields from 22% to 98%, as demonstrated in peptidomimetic syntheses .
Q. How do substituents on the thiazole ring influence biological activity in drug discovery?
- SAR Studies : Electron-withdrawing groups (e.g., –NO) at position 4 increase antimicrobial potency, while bulky aryl amides (e.g., 4-azidobenzamido) enhance kinase inhibition. In vitro assays (MIC, IC) correlate substituent effects with activity, as shown in AMPK activator studies .
Q. What green chemistry approaches reduce waste in synthesizing 4-aminothiazole derivatives?
- Sustainable Methods : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic reagents (e.g., Bi(OTf)) for one-pot syntheses. Microwave-assisted reactions reduce energy use by 40%, as reported in thiadiazole derivative studies .
Data Contradiction and Troubleshooting
Q. Why do purity levels vary significantly in 4-aminothiazole derivatives synthesized via similar methods?
- Root Cause : Impurities often stem from incomplete acylation or side reactions (e.g., oxidation of –NH). Use scavenger resins (e.g., QuadraSil™ AP) during workup and orthogonal HPLC methods (C18 and HILIC columns) to isolate byproducts. Adjusting reaction pH to 6–7 minimizes undesired dimerization .
Tables for Key Data
| Derivative | Synthetic Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Compound 32 | Acid 13 + Amine 26 | 98 | 98% | |
| Compound 35 | Acid 15 + Amine 27 | 22 | 22% | |
| Compound 100 | Method F | 70 | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
